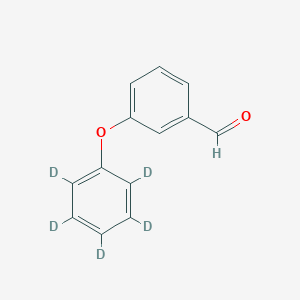

3-Phenoxybenzaldehyde-d5

Description

Fundamental Principles and Significance of Stable Isotope Labeling

Stable isotope labeling utilizes non-radioactive isotopes as tracers to model various chemical and biochemical systems. wikipedia.org The core principle lies in the fact that isotopically labeled compounds are chemically and functionally almost identical to their unlabeled counterparts but differ in mass due to the presence of extra neutrons in their atomic nucleus. nih.govresearchgate.net This mass difference allows them to be distinguished and tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

The significance of stable isotope labeling is vast. It allows researchers to:

Trace the metabolic fate of molecules within living organisms. nih.gov

Elucidate complex reaction mechanisms and biochemical pathways. scielo.org.mxthalesnano.com

Quantify the concentration of compounds with high precision. thalesnano.com

Study the structure and dynamics of molecules. fiveable.me

Commonly used stable isotopes in this field include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgcernobioscience.com

Strategic Applications of Deuterated Organic Compounds in Advanced Research

Deuterated organic compounds, where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in numerous research areas. thalesnano.comclearsynth.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution. scielo.org.mxresearchgate.net This property is strategically exploited in several applications:

Mechanistic Studies: By observing the KIE, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction, providing crucial information about the reaction mechanism. scielo.org.mxprinceton.edu

Mass Spectrometry: Deuterated compounds are widely used as internal standards in mass spectrometry. thalesnano.comresearchgate.net Since they have a higher mass than their native counterparts but similar chemical properties, they can be added to a sample in a known quantity to improve the accuracy and reliability of quantification. thalesnano.com

NMR Spectroscopy: Deuterated solvents are essential in proton NMR (¹H NMR) to avoid interference from solvent signals. labinsights.nlstudymind.co.uk Deuterium labeling within a molecule can also simplify complex NMR spectra and provide valuable structural information. thalesnano.comstudymind.co.uk

Pharmaceutical Research: Deuteration can alter the metabolic stability of a drug, potentially leading to an improved pharmacokinetic profile. clearsynth.commarquette.edunih.gov By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down. marquette.edu

Overview of 3-Phenoxybenzaldehyde-d5 as a Model Deuterated Compound

3-Phenoxybenzaldehyde (B142659) is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, including pyrethroid insecticides like permethrin (B1679614) and deltamethrin (B41696). ontosight.ainih.gov Its deuterated form, this compound, serves as a valuable tool in analytical and environmental chemistry.

In this compound, five hydrogen atoms on the phenoxy ring are replaced with deuterium atoms. lgcstandards.com

The rationale for this selective deuteration is primarily for its use as an internal standard in analytical methods, particularly for the quantification of 3-phenoxybenzaldehyde and related pyrethroid metabolites in various matrices. nih.govresearchgate.net The five deuterium atoms provide a significant mass shift (+5 Da) compared to the unlabeled compound, allowing for clear differentiation in mass spectrometry without substantially altering its chemical behavior during sample preparation and analysis. lgcstandards.comhpc-standards.com This ensures accurate and precise quantification of the target analyte.

The application of this compound extends across multiple disciplines:

Environmental Science: It is used to trace and quantify the degradation products of pyrethroid pesticides in soil and water, aiding in environmental monitoring and bioremediation studies. researchgate.netresearchgate.net

Analytical Chemistry: As a certified reference material, it is crucial for developing and validating analytical methods for detecting pesticide residues in food and environmental samples. mdpi.comnih.gov

Toxicology and Human Biomonitoring: It serves as an internal standard for measuring human exposure to pyrethroid insecticides by quantifying their metabolites in biological samples like urine. nih.gov

Interactive Data Tables

Table 1: Properties of 3-Phenoxybenzaldehyde and its Deuterated Analog

| Property | 3-Phenoxybenzaldehyde | This compound |

| Molecular Formula | C₁₃H₁₀O₂ ontosight.aichemspider.com | C₁₃H₅D₅O₂ lgcstandards.comhpc-standards.com |

| Molecular Weight | 198.22 g/mol ontosight.ai | 203.25 g/mol lgcstandards.comhpc-standards.com |

| CAS Number | 39515-51-0 ontosight.aichemspider.com | 1330277-43-4 hpc-standards.comlgcstandards.com |

| Appearance | Liquid sigmaaldrich.com | Neat lgcstandards.com |

| Boiling Point | 169-169.5 °C at 11 mmHg sigmaaldrich.com | Not specified |

| Refractive Index | n20/D 1.595 sigmaaldrich.com | Not specified |

Table 2: Applications of Deuterated Compounds in Research

| Application Area | Specific Use | Key Benefit |

| Reaction Mechanisms | Tracing atomic pathways wikipedia.org | Elucidation of complex reaction steps scielo.org.mx |

| Mass Spectrometry | Internal standards thalesnano.comresearchgate.net | Increased accuracy and reliability of quantification thalesnano.com |

| NMR Spectroscopy | Deuterated solvents labinsights.nl | Avoidance of solvent signal interference studymind.co.uk |

| Pharmaceuticals | Modifying drug metabolism clearsynth.commarquette.edu | Improved pharmacokinetic properties nih.gov |

| Environmental Analysis | Tracing pollutant degradation researchgate.net | Accurate monitoring of environmental contaminants |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLGCTNJRREZHZ-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Aldehydes with Specific Reference to 3 Phenoxybenzaldehyde D5

General Approaches for Deuterium (B1214612) Incorporation into Aldehyde Functionalities

The introduction of deuterium into an aldehyde group can be achieved through several strategic approaches, primarily categorized as catalytic hydrogen-deuterium exchange reactions and reductive deuteration methods.

Catalytic hydrogen-deuterium exchange (HDE) represents a direct and efficient method for the deuteration of the formyl group in aldehydes. nih.gov This approach often utilizes readily available and inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.nethkust.edu.hk

Recent advancements have highlighted the utility of N-heterocyclic carbenes (NHCs) as organocatalysts for this transformation. researchgate.netnih.gov NHCs facilitate a reversible HDE reaction with a wide range of aldehydes, including aryl, alkyl, and α,β-unsaturated variants. nih.gov This method is noted for its operational simplicity and cost-effectiveness, providing high levels of deuterium incorporation (>95%) for a multitude of substrates. nih.gov The mechanism involves the formation of a Breslow intermediate, which, in the presence of excess D₂O, reversibly exchanges the formyl hydrogen for deuterium. nih.gov

Transition metal catalysis also offers robust pathways for HDE in aldehydes. Complexes of iridium and ruthenium have been successfully employed to catalyze the direct deuteration of aromatic aldehydes. nih.govresearchgate.nethkust.edu.hknih.gov These methods can achieve high levels of deuterium incorporation, although challenges such as controlling reactivity and preventing non-selective deuteration of the aromatic ring can arise. nih.gov For instance, RuHCl(CO)(PPh₃)₃ has been used as a catalyst with D₂O to achieve up to 84% deuterium incorporation in a single experiment. researchgate.net

A more recent development involves the use of visible-light-mediated photoredox catalysis . nih.govacs.org This metal-free approach utilizes synergistic photoredox and thiol catalysis to achieve HDE in both aromatic and aliphatic aldehydes with high efficiency and excellent functional group tolerance. nih.govresearchgate.net The reaction proceeds via a neutral radical pathway, enabling the deuteration of complex molecules at a late stage of synthesis with uniformly high deuterium incorporation levels (>90%). nih.govacs.orgarizona.edu

Reductive deuteration provides an alternative route to deuterated aldehydes, often by the reduction of other functional groups using a deuterium source. A common strategy involves the reduction of carboxylic acid derivatives, such as esters. nih.gov For example, aromatic esters can be subjected to single-electron transfer (SET) reductive deuteration using reagents like samarium(II) iodide (SmI₂) in the presence of D₂O to yield α,α-dideuterio benzyl (B1604629) alcohols. organic-chemistry.orgthieme-connect.com These alcohols can then be oxidized to the corresponding deuterated aldehydes. This method is advantageous due to its high deuterium incorporation (>95%) and broad substrate scope. organic-chemistry.orgthieme-connect.com While traditional methods using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) are effective, they can be costly. organic-chemistry.org

Another approach involves the umpolung (reactivity reversal) of aldehydes or ketones, followed by reductive deuteration. This can lead to the formation of monodeuterated phosphinates, which are versatile synthetic intermediates. acs.org These strategies highlight the versatility of reductive methods in accessing specifically deuterated molecules.

Precursor Chemistry and Synthetic Routes for 3-Phenoxybenzaldehyde-d5

The synthesis of isotopically labeled compounds like this compound often relies on the use of deuterated starting materials or building blocks. symeres.comnih.gov

A plausible and common strategy for the synthesis of this compound involves the derivatization of a deuterated aromatic precursor. This would likely follow a synthetic sequence analogous to the preparation of the unlabeled compound. For instance, a deuterated phenol (B47542) or a deuterated bromobenzene (B47551) could serve as the starting material. The synthesis of unlabeled 3-phenoxybenzaldehyde (B142659) has been reported through processes such as the Ullmann condensation of a phenol with a bromobenzaldehyde derivative or the hydrolysis of 3-phenoxybenzal halide. google.comgoogle.com

Adapting these routes, one could envision the reaction of a deuterated phenoxide with a suitable benzaldehyde (B42025) derivative or, conversely, the coupling of phenol with a deuterated bromobenzaldehyde. The latter would require the synthesis of deuterated bromobenzaldehyde, which itself could be prepared from a deuterated benzene (B151609) derivative through established functional group transformations. The commercial availability of 3-Phenoxybenzylalcohol-d5 suggests that such precursor-based strategies are synthetically viable. asca-berlin.de

Advanced Characterization Techniques for Deuterated Products

The confirmation of successful deuteration and the determination of isotopic purity are critical steps in the synthesis of labeled compounds. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. snnu.edu.cnwikipedia.organsto.gov.auansto.gov.au

Spectroscopic Verification of Deuterium Incorporation

Confirming the successful and site-specific incorporation of deuterium is essential. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this verification. pharmaffiliates.comacs.orgbrightspec.com

Mass Spectrometry (MS): MS analysis confirms the change in molecular weight due to the replacement of hydrogen (1.0078 u) with deuterium (2.0141 u). spectroscopyonline.com For this compound (molecular formula C₁₃H₅D₅O₂), the expected molecular weight is approximately 203.25 g/mol , which is about 5 units higher than the unlabelled compound (C₁₃H₁₀O₂, MW 198.22 g/mol ). pharmaffiliates.comsigmaaldrich.com Furthermore, high-resolution mass spectrometry is used to assess the isotopic purity by analyzing the mass distribution of the sample. This reveals the percentage of molecules that are fully deuterated (d5) versus those with fewer deuterium atoms (d0 to d4). lgcstandards.com

Table 1: Example Isotopic Purity Data for this compound by Mass Spectrometry

| Isotopic Species | Normalized Intensity (%) |

|---|---|

| d0 | 0.07 |

| d1 | 0.00 |

| d2 | 0.10 |

| d3 | 0.40 |

| d4 | 8.86 |

| d5 | 90.57 |

Data sourced from a representative Certificate of Analysis. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the exact location of the deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenoxy ring would be absent, providing clear evidence of deuteration at those specific sites. The remaining signals for the benzaldehyde ring protons and the aldehyde proton would be present. docbrown.info

²H NMR: Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. acs.org For this compound, the spectrum would show resonances confirming the presence of deuterium on the aromatic phenoxy ring. acs.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum will also show subtle changes. Carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to their counterparts in the unlabelled molecule. docbrown.info

Purity Assessment for Analytical and Research Applications

For this compound to be effective, particularly as an internal standard, its chemical purity must be high. clearsynth.com Purity assessment ensures that the compound is free from significant contaminants that could interfere with its intended application.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the chemical purity of the compound. lgcstandards.comlgcstandards.com It separates the target compound from any impurities, and the purity is typically reported as a percentage based on the peak area at a specific detection wavelength. Certificates of analysis for commercial standards provide these purity values along with other analytical data. lgcstandards.comlgcstandards.com

Data compiled from a representative Certificate of Analysis. lgcstandards.com

Application as an Analytical Standard: Deuterated compounds are widely used as internal standards in quantitative analysis, especially in mass spectrometry-based methods like LC-MS or GC-MS. pubcompare.aipubcompare.ai An ideal internal standard co-elutes with the analyte and has nearly identical chemical properties and extraction recovery but is distinguishable by mass. aptochem.com 3-Phenoxybenzaldehyde is a known metabolite of several synthetic pyrethroid pesticides, such as Deltamethrin (B41696) and Cypermethrin. nih.govnih.gov Therefore, this compound serves as a critical internal standard for the accurate quantification of this metabolite in complex matrices like environmental samples or biological fluids, compensating for variations during sample preparation and analysis. clearsynth.comaptochem.com

Advanced Analytical Applications of 3 Phenoxybenzaldehyde D5 As a Stable Isotope Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantification that relies on altering the natural isotopic composition of an analyte within a sample. This is achieved by introducing a known quantity of an isotopically enriched standard, in this case, 3-Phenoxybenzaldehyde-d5. The stable isotope-labeled standard is chemically identical to the analyte of interest (3-Phenoxybenzaldehyde) and exhibits nearly identical physical behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be calculated with exceptional accuracy.

Compensation for Matrix Effects in Complex Samples

A significant challenge in quantitative analysis, particularly with electrospray ionization (ESI) mass spectrometry, is the phenomenon of matrix effects. Components of a complex sample matrix (e.g., wastewater, soil, food extracts, or biological fluids) can co-elute with the target analyte and interfere with its ionization efficiency, leading to either signal suppression or enhancement restek.comrestek.com. This variability can severely compromise the accuracy of the results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these matrix effects. Because this compound is structurally and chemically identical to the native analyte, it experiences the same degree of signal suppression or enhancement during analysis. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by the matrix are effectively normalized, ensuring that the quantitative data remains reliable and accurate regardless of the complexity of the sample matrix nih.govnih.gov. Studies on pesticide analysis in various matrices demonstrate that this approach is crucial for achieving accurate quantification lcms.cz.

Enhancement of Analytical Accuracy and Precision

The application of IDMS with this compound significantly enhances both the accuracy and precision of analytical measurements. Accuracy is improved because the method corrects for procedural losses during sample extraction, cleanup, and analysis. Since the stable isotope standard is added at the beginning of the sample preparation process, any loss of analyte is mirrored by a proportional loss of the standard. The final measured ratio remains unaffected, leading to a more accurate determination of the initial concentration.

Precision, or the reproducibility of the measurement, is also greatly improved. The ratio measurement is inherently more stable and less subject to instrumental variability—such as fluctuations in injection volume or detector response—than absolute signal intensity measurements. Research on the analysis of pyrethroids in environmental samples using deuterium-labeled analogues has demonstrated the ability to achieve high recoveries, often within the range of 81-94%, showcasing the ruggedness of the method nih.gov.

Table 1: Impact of Isotope-Labeled Internal Standard on Analytical Precision in Cannabis Matrices

| Analyte | Matrix | Accuracy without IS (%) | Accuracy with Deuterated IS (%) | %RSD without IS | %RSD with Deuterated IS |

| Dimethoate | Flower | 65.2 | 98.5 | >50% | <15% |

| Carbofuran | Gummy | 72.8 | 102.1 | >50% | <15% |

| Imidacloprid | Oil | 58.9 | 95.7 | >50% | <15% |

| Phosmet | Cream | 135.4 | 104.3 | >50% | <15% |

| This table illustrates the significant improvement in accuracy and reduction in relative standard deviation (RSD) when a deuterated internal standard is used across various complex matrices, bringing results within acceptable validation limits. Data adapted from studies on multi-residue pesticide analysis lcms.cz. |

Integration with Chromatographic Separation Techniques

To analyze 3-Phenoxybenzaldehyde (B142659) in complex mixtures, it must first be separated from other components. This is accomplished by coupling IDMS with high-performance chromatographic techniques. This compound is an ideal standard for both liquid and gas chromatography methods.

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the analysis of pyrethroid metabolites in diverse matrices such as animal feeds, tea, and biological fluids mdpi.comnih.gov. In a typical LC-MS/MS method, the sample extract, spiked with this compound, is injected into the liquid chromatograph. The analyte and the internal standard co-elute from the LC column and enter the mass spectrometer.

Positive electrospray ionization ([M+H]⁺ or [M+NH₄]⁺) is commonly used nih.gov. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated standard. This provides a high degree of selectivity and sensitivity, allowing for quantification at very low levels. The use of this compound ensures that any matrix effects or instrumental drift during the LC-MS/MS run are compensated for, yielding accurate results unibo.itamanote.com.

Table 2: Example LC-MS/MS Parameters for Pyrethroid Metabolite Analysis

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water nih.gov |

| Mobile Phase B | 5 mM Ammonium Acetate in Methanol nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| 3-PBA Transition | Specific m/z → m/z |

| 3-PBA-d5 Transition | Specific m/z → m/z (mass shift due to D5) |

| This table outlines typical parameters for an LC-MS/MS method where this compound would be used as an internal standard. The specific mass-to-charge (m/z) transitions are determined during method development. |

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of pyrethroid metabolites, often favored for its high chromatographic resolution, especially for complex environmental samples like water and sediment nih.govusgs.gov. For GC-MS analysis, analytes like 3-Phenoxybenzaldehyde often require a derivatization step to increase their volatility and improve their chromatographic properties. The derivatized analyte and the this compound internal standard are then analyzed.

Negative Chemical Ionization (NCI) is a common ionization technique in this context, offering excellent sensitivity for electrophilic compounds nih.gov. The mass spectrometer can be a single quadrupole, ion trap, or tandem quadrupole instrument, monitoring specific ions to detect and quantify the target compounds researchgate.netrutgers.edu. The deuterated standard co-elutes with the native analyte and corrects for variations in derivatization efficiency, injection volume, and matrix interferences in the GC inlet or ion source nih.gov.

Table 3: Example GC-MS Parameters for Pyrethroid Metabolite Analysis

| Parameter | Setting |

| Instrument | Gas Chromatograph with Mass Spectrometer (Single Quad or MS/MS) |

| Ionization Mode | Negative Chemical Ionization (NCI) nih.govresearchgate.net or Electron Impact (EI) |

| Column | Mid-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Derivatization | Required for polar metabolites (e.g., with PFBBr) sigmaaldrich.com |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| This table provides a summary of typical GC-MS conditions for the analysis of derivatized 3-Phenoxybenzaldehyde, for which this compound is the ideal internal standard. |

Method Development and Validation in Trace Analysis

Developing and validating an analytical method for trace analysis requires demonstrating its reliability, accuracy, and precision at low concentration levels. The use of this compound is central to this process.

Method validation encompasses several key parameters:

Linearity: Calibration curves are constructed by plotting the response ratio (analyte area / internal standard area) against the analyte concentration. The use of the internal standard helps achieve excellent linearity, with determination coefficients (R²) typically exceeding 0.99 mdpi.com.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. IDMS methods using deuterated standards can achieve very low LOQs, often in the sub-nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range, which is essential for environmental monitoring usgs.gov.

Accuracy and Precision: Accuracy is assessed through recovery studies in spiked blank matrices, while precision is determined by replicate analyses. Methods using this compound consistently demonstrate high accuracy (recoveries often between 80-120%) and excellent precision (relative standard deviation <15%) nih.govlcms.cz.

Specificity: The use of MS/MS with specific MRM transitions for both the analyte and the internal standard ensures high specificity, minimizing the risk of false positives from interfering compounds researchgate.net.

By incorporating this compound from the outset, analytical methods can be developed and validated to be robust, reliable, and suitable for the challenging task of quantifying trace levels of pyrethroid insecticide metabolites in a wide array of sample types.

Calibration Strategies Employing Deuterated Standards

The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and instrumental analysis. Deuterated standards like this compound are ideal for this purpose because they are chemically identical to the analyte of interest, 3-phenoxybenzaldehyde, but have a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows for their distinct detection by mass spectrometry (MS), while their similar chemical behavior ensures they experience comparable effects during extraction, derivatization, and ionization.

One of the most powerful calibration strategies employing deuterated standards is isotope dilution mass spectrometry (IDMS) . In this technique, a known amount of the deuterated standard (this compound) is added to the sample prior to any sample processing steps. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is then measured. Because the standard and the analyte behave almost identically during the analytical procedure, this ratio remains constant regardless of sample losses or variations in instrument response.

The concentration of the analyte can be calculated using the following equation:

ConcentrationAnalyte = (ResponseAnalyte / ResponseIS) * (AmountIS / Sample Volume) * Response Factor

Where:

ResponseAnalyte is the instrumental response for the native analyte.

ResponseIS is the instrumental response for the internal standard (this compound).

AmountIS is the known amount of the internal standard added to the sample.

Sample Volume is the volume of the sample.

Response Factor is a predetermined factor that accounts for any slight differences in the ionization efficiency between the analyte and the internal standard. Ideally, for a deuterated standard, this factor is close to 1.

The use of this compound in an IDMS approach allows for the construction of highly accurate and precise calibration curves. A typical calibration curve is generated by preparing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte. The response ratio is then plotted against the analyte concentration.

Table 1: Illustrative Calibration Data for 3-Phenoxybenzaldehyde using this compound as an Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |

| 1.0 | 12,543 | 250,112 | 0.050 |

| 5.0 | 63,211 | 252,345 | 0.250 |

| 10.0 | 126,789 | 251,987 | 0.503 |

| 25.0 | 315,432 | 249,876 | 1.262 |

| 50.0 | 630,123 | 250,567 | 2.515 |

| 100.0 | 1,255,678 | 249,990 | 5.023 |

This table is for illustrative purposes to demonstrate a typical calibration dataset. Actual values will vary depending on the specific analytical method and instrumentation.

The resulting calibration curve would exhibit excellent linearity, often with a coefficient of determination (R²) greater than 0.99, demonstrating a strong and reliable relationship between the response ratio and the concentration of 3-phenoxybenzaldehyde.

Quality Control and Assurance in Analytical Workflows

In addition to its role in calibration, this compound is integral to quality control (QC) and quality assurance (QA) in analytical workflows. By incorporating this deuterated internal standard into all samples, including blanks, calibration standards, and QC samples, laboratories can continuously monitor and verify the performance of the analytical method.

Key Quality Control Parameters Monitored Using Deuterated Standards:

Recovery: The recovery of the internal standard is a critical indicator of the efficiency of the sample preparation process. A consistent and acceptable recovery of this compound across a batch of samples provides confidence that the native analyte has also been efficiently extracted. Significant variations in recovery can signal issues with the extraction procedure or matrix effects.

Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. The use of the response ratio effectively compensates for these effects, thereby improving the accuracy of the measurement.

Precision and Accuracy: QC samples, typically prepared at low, medium, and high concentrations, are analyzed alongside unknown samples. The calculated concentrations of these QC samples, determined using the calibration curve and the internal standard, must fall within predefined acceptance criteria. This ensures the ongoing precision and accuracy of the analytical method.

Table 2: Illustrative Quality Control Data for the Analysis of 3-Phenoxybenzaldehyde

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

| Low | 2.5 | 2.4 | 96.0 | 4.5 |

| Medium | 20.0 | 20.8 | 104.0 | 3.2 |

| High | 80.0 | 78.9 | 98.6 | 2.8 |

This table is for illustrative purposes to demonstrate typical QC performance. RSD = Relative Standard Deviation.

The consistent performance of the QC samples, as demonstrated in the illustrative table, validates the reliability of the analytical workflow for the quantification of 3-phenoxybenzaldehyde. The use of this compound as an internal standard is fundamental to achieving such high-quality data.

Mechanistic and Environmental Pathway Elucidation Using Deuterated Analogs

Tracing Biochemical Transformation Pathways

Deuterated analogs are instrumental in metabolic studies, helping to map the intricate series of reactions that a compound undergoes within a biological system. By introducing 3-Phenoxybenzaldehyde-d5, scientists can track the formation of subsequent metabolites, identify the enzymes responsible for these transformations, and quantify the rates of reaction.

3-Phenoxybenzaldehyde (B142659) (3-PBA) is a common intermediate metabolite resulting from the microbial degradation of synthetic pyrethroid insecticides like deltamethrin (B41696), permethrin (B1679614), and cypermethrin. frontiersin.orgnih.govmdpi.com Numerous microorganisms, including bacteria and fungi, have been identified as capable of breaking down these complex pesticides. mdpi.comnih.gov The primary step in this process is often the hydrolysis of the ester bond in the parent pyrethroid, which yields 3-PBA or 3-phenoxybenzyl alcohol, which is then oxidized to 3-PBA. oup.comresearchgate.net

Studies utilizing deuterated analogs allow for the precise tracing of these degradation pathways. When this compound is used as a standard or introduced into a microbial culture, its transformation can be monitored over time. For example, a study on the degradation of deltamethrin by the bacterium Streptomyces aureus HP-S-01 showed that it first metabolizes deltamethrin into 3-phenoxybenzaldehyde and other compounds. nih.govresearchgate.net The 3-phenoxybenzaldehyde is then further oxidized. nih.gov Using a deuterated standard in such an experiment would enable researchers to quantify the exact amount of 3-PBA formed and the rate of its subsequent degradation, even in a complex matrix.

Microbial consortia in environments like activated sludge and soil have demonstrated the ability to degrade pyrethroids and their intermediate metabolites. researchgate.netresearchgate.net Isolates such as Pseudomonas pseudoalcaligenes have shown the capacity to utilize 3-phenoxybenzoic acid (3-PBAcid), the oxidation product of 3-PBA, as a source of carbon and energy. nih.gov

Table 1: Microbial Degradation of Pyrethroids and the Role of 3-Phenoxybenzaldehyde

| Microorganism | Parent Compound Degraded | Key Intermediate Metabolite | Reference |

|---|---|---|---|

| Streptomyces aureus HP-S-01 | Deltamethrin, Cypermethrin, Permethrin, etc. | 3-Phenoxybenzaldehyde | nih.govresearchgate.net |

| Pseudomonas fluorescens | Permethrin, Fenvalerate | 3-Phenoxybenzoic acid | frontiersin.org |

| Aspergillus niger | Pyrethroids | 3-Phenoxybenzoic acid | frontiersin.orgmdpi.com |

| Cladosporium sp. | Fenvalerate, Deltamethrin, Permethrin, etc. | 3-Phenoxybenzaldehyde | researchgate.net |

The biotransformation of 3-Phenoxybenzaldehyde is governed by specific enzymatic reactions. In mammals, pyrethroids are rapidly metabolized by carboxylesterases, which hydrolyze the ester linkage, and by cytochrome P450 oxidases. researchgate.net The resulting 3-phenoxybenzyl alcohol is subsequently oxidized to 3-Phenoxybenzaldehyde and then to 3-phenoxybenzoic acid by enzymes such as aldehyde oxidases. oup.comresearchgate.net

The use of isotopically labeled substrates like this compound is a cornerstone of mechanistic enzymology. nih.gov It allows for kinetic isotope effect studies, which can reveal the rate-limiting steps in an enzymatic reaction. By incubating this compound with specific enzymes or liver microsomes and analyzing the products using mass spectrometry, researchers can:

Confirm the identity of metabolites: The deuterium (B1214612) label is retained in the metabolic products, confirming their origin from the initial substrate.

Quantify metabolic turnover: The rate of disappearance of the deuterated substrate and the appearance of deuterated products provides precise data on enzyme kinetics.

Identify novel pathways: Unexpected labeled products can point to previously unknown metabolic pathways.

For instance, the transformation of 3-Phenoxybenzaldehyde to 3-phenoxybenzoic acid is a critical detoxification step. Using this compound allows researchers to unequivocally track the conversion to 3-phenoxybenzoic acid-d5, distinguishing it from any endogenous or environmental sources of the unlabeled acid. oup.com

Application in Environmental Fate and Transport Studies

Understanding how a chemical behaves in the environment—where it goes, how long it persists, and what it transforms into—is critical for assessing its potential risk. cdc.govescholarship.org this compound serves as an invaluable tracer in these studies, providing a means to follow the molecule's journey through various environmental compartments like water, soil, and air. nih.gov

Chemicals in the environment are subject to abiotic degradation processes, including photolysis (breakdown by sunlight) and hydrolysis (reaction with water). cdc.gov Pyrethroids and their metabolites can undergo photodegradation in aqueous environments. mdpi.comresearchgate.net 3-phenoxybenzyl alcohol, for example, can be oxidized to 3-phenoxybenzaldehyde during photocatabolism. oup.com

To study these pathways, environmental chemists can "spike" a water sample with this compound and expose it to controlled conditions (e.g., specific wavelengths of light or varying pH levels). By taking samples at different time points and analyzing them with methods like liquid chromatography-mass spectrometry (LC-MS/MS), they can identify and quantify the deuterated degradation products. This approach allows for the calculation of degradation rates and half-lives, providing data essential for environmental risk assessment. The use of the deuterated standard ensures that the measurements are not confounded by other similar compounds in the environmental matrix. nih.gov

The fate of 3-Phenoxybenzaldehyde is highly dependent on the environmental compartment. In soils and sediments, it can be subject to microbial degradation, but it can also adsorb to organic matter, which can increase its persistence. oup.comresearchgate.net

Laboratory-scale microcosms (e.g., containers of soil or sediment) are often used to simulate environmental conditions. By introducing a known amount of this compound into these systems, scientists can trace its movement and transformation. Analysis of the soil, water, and even air within the microcosm can reveal:

Adsorption/Desorption: The amount of the deuterated compound bound to soil particles versus dissolved in porewater.

Leaching Potential: The movement of the labeled compound through a soil column.

Degradation Products: The formation of labeled metabolites, such as 3-phenoxybenzoic acid-d5, due to microbial activity in the soil. researchgate.net

These studies provide a clear picture of how the compound is partitioned and transformed within specific environmental matrices.

Environmental fate models are computational tools used to predict the concentration and persistence of pollutants over time and space. researchgate.net These models require accurate input parameters, such as degradation rates and partitioning coefficients (e.g., how a chemical divides itself between water and soil).

Isotopic tracing studies using compounds like this compound provide the high-quality data needed to develop and validate these models. researchgate.net By precisely measuring the decline of the labeled parent compound and the rise of its labeled degradation products under various conditions, researchers can derive robust kinetic data. Using a deuterated compound as an internal standard during sample analysis also significantly improves the accuracy and reliability of the concentration measurements, which is a critical aspect of quality assurance in environmental monitoring and modeling. nih.govmdpi.com This enhanced accuracy ensures that the resulting environmental models are more predictive and reliable for risk assessment purposes.

Perspectives and Future Directions in 3 Phenoxybenzaldehyde D5 Research

Innovations in Isotopic Labeling Chemistry

The synthesis of 3-Phenoxybenzaldehyde-d5 and other deuterated compounds is an area of active research, with a focus on developing more efficient, selective, and scalable methods. Traditional methods for deuterium (B1214612) labeling often involve harsh reaction conditions and can lack selectivity, leading to a mixture of isotopologues.

Recent innovations in this field are moving towards more sophisticated approaches:

Transition Metal Catalysis: The use of transition metal catalysts, such as iridium, ruthenium, and palladium, has revolutionized hydrogen isotope exchange (HIE) reactions. europa.eu These catalysts can facilitate the direct replacement of hydrogen with deuterium atoms at specific positions on a molecule under milder conditions. For a compound like 3-Phenoxybenzaldehyde (B142659), this could allow for the selective deuteration of the aldehyde group or specific positions on the aromatic rings.

Flow Chemistry: The development of flow synthesis methods for deuterated aromatic compounds presents a significant advancement. tn-sanso.co.jp This technique allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety for handling deuterium gas. The use of flow reactors, potentially coupled with microwave irradiation, can lead to higher reaction efficiency and throughput compared to conventional batch processes. tn-sanso.co.jp

Late-Stage Deuteration: A key goal in modern synthetic chemistry is the ability to introduce isotopic labels at a late stage in a synthetic sequence. This approach is highly valuable as it allows for the deuteration of complex molecules without the need for a complete re-synthesis. New methods for late-stage hydrogen-deuterium exchange are providing more rapid access to various isotopic variants of existing molecules. nih.gov

| Labeling Method | Advantages | Challenges |

| Transition Metal Catalysis | High selectivity, mild reaction conditions. | Catalyst cost and removal from the final product. |

| Flow Chemistry | Improved efficiency, safety, and scalability. tn-sanso.co.jp | Initial setup costs and optimization of flow parameters. |

| Late-Stage Deuteration | Rapid access to deuterated analogues of complex molecules. nih.gov | Achieving high levels of deuterium incorporation and positional selectivity. |

Broadening the Scope of Analytical Methodologies

This compound serves as an invaluable internal standard in a variety of analytical techniques, particularly in mass spectrometry-based methods. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished in a mass spectrometer.

The use of deuterated standards like this compound enhances the accuracy and precision of quantitative analyses by compensating for variations in sample preparation, injection volume, and instrument response. This is crucial in fields such as environmental monitoring, food safety, and pharmaceutical analysis where the parent compound, 3-Phenoxybenzaldehyde, is an important analyte. biosynth.comgoogle.com

Future directions in this area include:

High-Resolution Mass Spectrometry (HRMS): The coupling of gas chromatography (GC) or liquid chromatography (LC) with HRMS allows for the highly selective and sensitive detection of 3-Phenoxybenzaldehyde and its deuterated internal standard. This is particularly important for the analysis of complex matrices where interferences can be a significant issue.

Ambient Ionization Techniques: Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) enable the rapid analysis of samples with minimal preparation. The use of this compound as an internal standard in these methods can improve their quantitative performance.

Application in Metabolomics and Flux Analysis

While 3-Phenoxybenzaldehyde itself is not a primary metabolite, its deuterated form can be utilized in specialized metabolomics and metabolic flux analysis (MFA) studies. nih.gov For instance, if 3-Phenoxybenzaldehyde is a known metabolite of a xenobiotic, such as a pyrethroid pesticide, then this compound can be used as a tracer to follow the metabolic fate of that xenobiotic in an organism.

Metabolic flux analysis is a powerful technique used to determine the rates of metabolic reactions in a biological system. researchgate.net By introducing a labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can gain insights into the activity of metabolic pathways.

In the context of this compound, potential applications could include:

Tracing Xenobiotic Metabolism: Studying the biotransformation of pyrethroid pesticides by tracking the appearance of deuterated metabolites derived from this compound.

Investigating Enzyme Kinetics: The deuterium kinetic isotope effect (KIE) can be exploited to study the mechanisms of enzymes involved in the metabolism of 3-Phenoxybenzaldehyde.

Computational Chemistry Insights into Deuterium Isotope Effects

Computational chemistry provides a powerful lens through which to understand the effects of isotopic substitution on molecular properties and reactivity. The replacement of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov

For this compound, computational methods such as density functional theory (DFT) can be used to:

Predict KIEs: Calculate the expected KIE for reactions involving the aldehydic C-H bond, such as oxidation or reduction reactions. This information is valuable for understanding reaction mechanisms and designing new catalysts.

Model Vibrational Spectra: Predict the infrared (IR) and Raman spectra of this compound. The shift in vibrational frequencies upon deuteration can be used to assign spectral features and study intermolecular interactions.

Analyze Molecular Interactions: Investigate how deuteration affects non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity. Multi-component quantum mechanics methods can be particularly useful for analyzing the nuclear quantum effects of deuterium. researchgate.net

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of kinetic isotope effects and vibrational spectra. |

| Multi-Component Molecular Orbital Methods | Analysis of deuterium's effect on non-covalent interactions. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the deuterated compound in different environments. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenoxybenzaldehyde-d5, and how do deuterium incorporation methods affect yield and purity?

- Methodological Answer : this compound is typically synthesized via Ullmann-type coupling reactions. A common approach involves reacting deuterated 3-hydroxybenzaldehyde with aryl halides (e.g., iodobenzene) in the presence of a copper catalyst . Deuterium incorporation is achieved using deuterated reagents (e.g., D₂O or deuterated alcohols) during synthesis or via post-synthetic H/D exchange under acidic/basic conditions. Yield optimization requires precise control of reaction temperature (80–120°C) and catalyst loading (5–10 mol% CuCl). Purity (>98%) is confirmed via LC-MS and ¹H NMR, where deuterium substitution eliminates proton signals at the labeled positions .

Q. How is this compound characterized for isotopic purity in pharmacokinetic studies?

- Methodological Answer : Isotopic purity is assessed using high-resolution mass spectrometry (HR-MS) to detect residual protiated species. For example, a Q-TOF MS instrument can resolve mass differences as small as 0.001 Da. Additionally, ²H NMR quantifies deuterium enrichment by comparing signal intensities of residual protons at the labeled positions. A purity threshold of ≥98% deuterium incorporation is typically required for use as an internal standard in LC-MS-based assays .

Q. What are the primary applications of this compound in environmental and metabolic research?

- Methodological Answer : This deuterated compound is widely used as a stable isotope-labeled internal standard for quantifying non-deuterated 3-phenoxybenzaldehyde in:

- Environmental samples : Tracking degradation products of pyrethroid pesticides via LC-MS/MS .

- Metabolic studies : Monitoring phase I metabolism in liver microsome assays, where deuterium labeling minimizes matrix interference .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic oxidation studies?

- Methodological Answer : Deuterium substitution at the benzaldehyde position alters reaction kinetics due to C-D bond strength (vs. C-H). For example, in oxidation reactions catalyzed by cytochrome P450 enzymes, KIEs reduce reaction rates by 2–3 fold, as measured via deuterium-dependent Michaelis-Menten parameters (e.g., ). Researchers must account for KIEs when extrapolating results from deuterated to protiated systems .

Q. What experimental strategies resolve discrepancies in quantifying this compound stability under varying pH conditions?

- Methodological Answer : Stability studies often report conflicting degradation rates due to pH-dependent H/D exchange. To resolve this:

Perform parallel experiments in buffered D₂O and H₂O at pH 2–12.

Monitor degradation via ¹H NMR and LC-MS to distinguish hydrolytic cleavage (e.g., aldehyde oxidation) from H/D exchange.

Use Arrhenius plots to model activation energy differences between protiated and deuterated forms .

Q. How can researchers optimize the use of this compound in trace-level detection assays with high matrix complexity?

- Methodological Answer : To mitigate matrix effects (e.g., ion suppression in LC-MS):

Employ isotope dilution mass spectrometry (IDMS), spiking the deuterated compound at the extraction step.

Validate recovery rates (85–115%) using matrix-matched calibration curves.

Use tandem MS/MS with multiple reaction monitoring (MRM) to enhance specificity .

Q. What are the limitations of using this compound in studying deuterium-dependent photodegradation pathways?

- Methodological Answer : While deuterium labeling reduces UV-induced bond cleavage, side reactions (e.g., radical recombination) may still occur. Researchers should:

Compare photodegradation half-lives () of deuterated vs. protiated forms under controlled UV exposure.

Use ESR spectroscopy to detect deuterium-specific radical intermediates.

Validate pathways via computational modeling (e.g., DFT calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.